molecular formula C12H10N2O4 B2827088 Ethyl 2-cyano-3-(4-nitrophenyl)acrylate CAS No. 2286-33-1

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Cat. No. B2827088
CAS RN: 2286-33-1
M. Wt: 246.222
InChI Key: YVACJZRCOWZWPY-YFHOEESVSA-N
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Description

Synthesis Analysis

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is used in the synthesis of complex compounds. For instance, it is involved in water-mediated Wittig–SNAr reactions, leading to intermediates for aurora 2 kinase inhibitors. This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.


Molecular Structure Analysis

The molecular formula of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is C12H10N2O4 . The InChI code is 1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is involved in water-mediated Wittig–SNAr reactions. This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a white to yellow solid . It has a molecular weight of 246.22 . The compound should be stored at +4°C .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-cyano-3-(4-nitrophenyl)acrylate has been utilized in the synthesis of various compounds with potential pharmaceutical applications. For example, it is used in the synthesis of intermediates for aurora 2 kinase inhibitors through a Wittig–SNAr approach, demonstrating high stereoselectivity and yield under environmentally benign conditions (Xu et al., 2015).

Chemical Reactions and Properties

  • Studies on the reaction of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate with triethylamine revealed the formation of dihydro derivatives and vinylogues, providing insights into its chemical reactivity and potential for creating diverse chemical structures (Harisha et al., 2016).

Application in Polymer Science

  • Ethyl 2-cyano-3-(4-nitrophenyl)acrylate has been used in the synthesis of responsive polymeric sensors. For instance, it was copolymerized with N-isopropylacrylamide to create a dual pH and temperature-responsive sensor, showcasing its utility in smart material design (Eftekhari‐Sis & Ghahramani, 2015).

Supramolecular Aspects

  • Investigations into the supramolecular assembly of a derivative of ethyl 2-cyano-3-(4-nitrophenyl)acrylate revealed its ability to form complex three-dimensional networks through hydrogen bonding and π-π stacking interactions, highlighting its potential in the field of supramolecular chemistry (Matos et al., 2016).

Optoelectronic Properties

  • The optoelectronic properties of ethyl 2-cyano-3-(4-nitrophenyl)acrylate derivatives have been studied, indicating potential applications in non-linear optical materials. This is evidenced by research on a derivative which demonstrated significant hyperpolarizability, a key parameter for non-linear optical response (Rawat & Singh, 2015).

properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACJZRCOWZWPY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

CAS RN

2286-33-1
Record name ETHYL ALPHA-CYANO-4-NITROCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
44
Citations
AS Harisha, SP Nayak, K Nagarajan, TNG Row… - Tetrahedron, 2016 - Elsevier
Exposure of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate 1f to triethylamine in hot ethanol resulted in the formation of the dihydro derivative 2f and vinylogue 3f in high yields. …
Number of citations: 5 www.sciencedirect.com
PB Thorat, SV Goswami, VP Sondankar… - Chinese Journal of …, 2015 - Elsevier
Stereoselective synthesis by an aldol reaction between chloroacetone and aldehyde was studied using a synthesized chiral organocatalyst and triethylamine. The reaction gave α-…
Number of citations: 4 www.sciencedirect.com
HB Bolikolla, SK Merugu - Journal of the Mexican Chemical …, 2023 - ns2.jmcs.org.mx
DIPEAc (diisopropylethylammonium acetate) has been used as a catalyst in the Knoevenagel condensation of aldehydes and ethyl cyanoacetate to produce cyanoacrylate with high …
Number of citations: 5 ns2.jmcs.org.mx
S Chakraborty, AR Paul, S Majumdar - Results in Chemistry, 2022 - Elsevier
This paper presents for the first time a base and metal free procedure for Knoevenagel condensation reaction in a neutral medium comprises water-SDS-imidazolium ionic liquid …
Number of citations: 12 www.sciencedirect.com
MM Ghorab, FA Ragab, HI Heiba… - European Journal of …, 2016 - Elsevier
A novel series of sulfonamide derivatives 4–21 have been synthesized starting from the strategic starting material (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) …
Number of citations: 46 www.sciencedirect.com
A Franconetti, P Domínguez-Rodríguez… - Applied Catalysis A …, 2016 - Elsevier
A variety of methylenemalononitriles and ethyl cyanoacrylates derived from both aromatic and heteroaromatic aldehydes were synthesized by Knoevenagel condensation catalysed …
Number of citations: 38 www.sciencedirect.com
S Bhattacharjee - Inorganic and Nano-Metal Chemistry, 2018 - Taylor & Francis
2-Aminoterephthalate anion has been readily intercalated into a Zn(II)-Al(III) layered double hydroxide host by co-precipitation method. The intercalated material was characterized by …
Number of citations: 3 www.tandfonline.com
MS Abaee, S Cheraghi - Turkish Journal of Chemistry, 2014 - journals.tubitak.gov.tr
In the presence of water and 1, 4-diazabicyclo [2.2. 2] octane, several aldehydes and cyclic ketones underwent efficient Knoevenagel condensation with malononitrile and ethyl …
Number of citations: 23 journals.tubitak.gov.tr
A Aslam, M Parveen, M Alam, MR Silva, PSP Silva - Biophysical Chemistry, 2020 - Elsevier
A green approach has been developed for the synthesis of a series of benzylidene acrylate 3(ap) from differently substituted aromatic/heterocyclic aldehydes and ethyl cyanoacetate in …
Number of citations: 2 www.sciencedirect.com
P Makkar, M Chandel, MK Patra, NN Ghosh - ACS omega, 2019 - ACS Publications
In this paper, a simple “one pot” methodology to synthesize snowflake-like dendritic CoNi alloy-reduced graphene oxide (RGO) nanocomposites has been reported. First-principles …
Number of citations: 22 pubs.acs.org

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